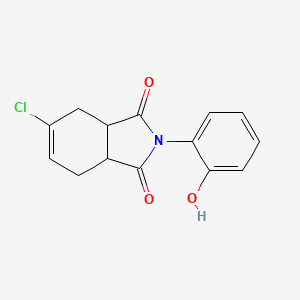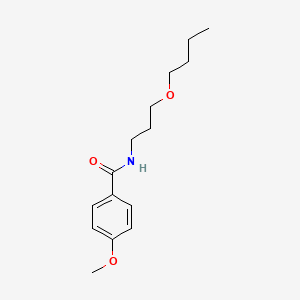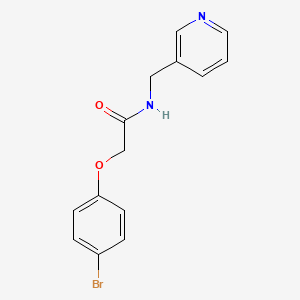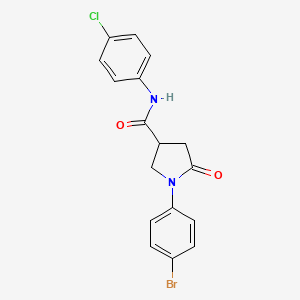![molecular formula C18H24ClNO B4894445 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine](/img/structure/B4894445.png)
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness community as a performance-enhancing drug. In
Wirkmechanismus
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine increases the uptake and utilization of fatty acids by skeletal muscle, leading to increased endurance and fat burning. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In animal models, 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been shown to increase endurance by up to 70% and reduce body fat by up to 50%. It has also been found to improve lipid profile, reduce inflammation, and increase insulin sensitivity. In human studies, it has been found to improve lipid profile, decrease insulin resistance, and increase HDL cholesterol levels. However, the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, its potential toxicity and long-term effects on human health are a limitation, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine. One area of interest is its potential role in cancer prevention and treatment, as it has been found to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the long-term effects of 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine on human health and to develop safer and more effective PPARδ agonists.
Synthesemethoden
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine can be synthesized through a multi-step process involving the reaction of 4-chloro-1-naphthol with diethylamine, followed by the reaction of the resulting product with 1-bromobutane. The final product is then purified through column chromatography. The synthesis method has been described in detail in several research papers.
Wissenschaftliche Forschungsanwendungen
4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and increase endurance in animal models. In human studies, it has been found to improve lipid profile and decrease insulin resistance. 4-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-butanamine has also been investigated for its potential role in cancer prevention and treatment, as well as in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c1-3-20(4-2)13-7-8-14-21-18-12-11-17(19)15-9-5-6-10-16(15)18/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRPMYSYIWTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloronaphthalen-1-yl)oxy-N,N-diethylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)



![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)

![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
